1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine
Overview
Description
1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine is a chemical compound with the molecular formula C7H9BrN2. It is a brominated derivative of imidazo[1,5-a]pyridine . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to an imidazo[1,5-a]pyridine core . The InChI code for this compound is 1S/C7H9BrN2/c8-7-6-3-1-2-4-10(6)5-9-7/h5H,1-4H2 .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 201.07 . The InChI code for this compound is 1S/C7H9BrN2/c8-7-6-3-1-2-4-10(6)5-9-7/h5H,1-4H2 .Scientific Research Applications
Synthesis and Molecular Docking Studies
1-bromo-imidazo[1,5-a]pyridine derivatives are synthesized and characterized using techniques like NMR spectroscopy and X-ray crystallography. These compounds show potential in the medical field as inhibitors, specifically targeting enzymes like tyrosyl-tRNA synthetase. For instance, specific derivatives have shown promising binding affinities in molecular docking studies, indicating potential medicinal uses (Jabri et al., 2023).
Corrosion Inhibition
Imidazo[1,5-a]pyridine derivatives like SB9a and SB14a have demonstrated significant inhibitory performance against mild steel corrosion in acidic environments. Techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy validate these compounds as mixed-type inhibitors, offering potential applications in materials science and engineering (Saady et al., 2021).
Synthetic Methodologies
Efficient synthetic methodologies have been developed for creating imidazo[1,5-a]pyridine derivatives from various starting materials. These methods pave the way for generating novel compounds with potential applications across different scientific fields, such as material science and pharmaceuticals (Potikha et al., 2012).
Catalytic Synthesis
Copper-mediated aerobic oxidative coupling has been utilized for the synthesis of 3-bromo-imidazo[1,2-a]pyridines, showcasing the versatility of bromo-imidazo pyridines in chemical synthesis and their potential in creating complex molecules under mild conditions (Zhou et al., 2016).
Therapeutic Agent Scaffold
The imidazo[1,2-a]pyridine scaffold is known for its wide range of applications in medicinal chemistry, owing to its presence in various therapeutic agents. It's a promising structure for the synthesis of novel derivatives and the development of potential drug-like chemical libraries for biological screening (Deep et al., 2016).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Proper safety precautions should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-7-6-3-1-2-4-10(6)5-9-7/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKUXJMLZSXEHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=NC(=C2C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1554534-02-9 | |
Record name | 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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